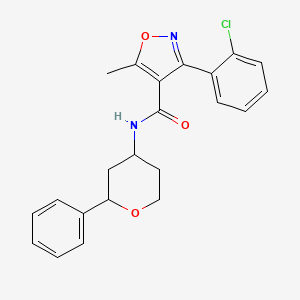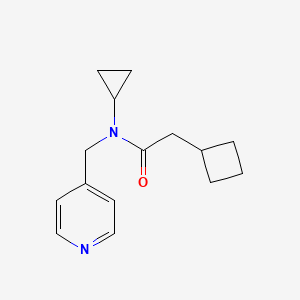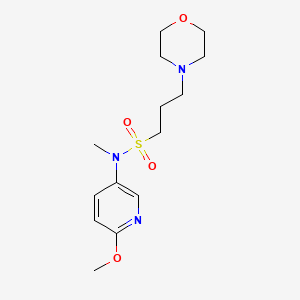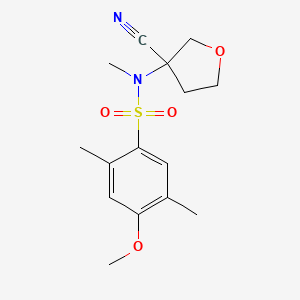![molecular formula C20H29N3O2 B6969531 N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide](/img/structure/B6969531.png)
N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide is a synthetic compound, known for its unique structural characteristics and versatile applications in various scientific fields. This compound possesses a 2,3-dihydroindole moiety linked to a cyclohexyl group via a butyl chain, terminating in an acetamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide typically involves a multi-step process:
Formation of 2,3-Dihydroindole: : The synthesis begins with the cyclization of an aniline derivative under acidic conditions to form 2,3-dihydroindole.
N-Alkylation: : The 2,3-dihydroindole undergoes N-alkylation with a butyl halide in the presence of a base, forming a 2,3-dihydroindolyl-butyl intermediate.
Coupling with Cyclohexylamine: : This intermediate is then coupled with cyclohexylamine under reductive amination conditions to yield the desired cyclohexylamine derivative.
Formation of Acetamide: : Finally, the acetamide functionality is introduced by acetylation using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial-scale production follows similar synthetic pathways but is optimized for higher yields and cost-efficiency. This involves continuous flow reactors for better temperature and reaction time control, as well as high-throughput purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide undergoes several types of chemical reactions:
Oxidation: : The indole ring can be oxidized to form an indole-3-carbinol derivative.
Reduction: : The ketone group in the butyl chain can be reduced to a secondary alcohol using reducing agents like NaBH4.
Substitution: : Electrophilic substitution on the indole ring can occur, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions are typical reducing agents.
Substitution: : Electrophiles such as halogens (e.g., bromine) or sulfonates in acidic or basic conditions facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of indole-3-carbinol derivatives.
Reduction: : Secondary alcohol derivatives.
Substitution: : Variously substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide finds applications across multiple scientific fields:
Chemistry: : Used as a starting material for synthesizing other complex molecules.
Biology: : Serves as a probe in studying enzyme-substrate interactions due to its unique structure.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the synthesis of specialty chemicals and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : Can inhibit or activate signaling pathways, influencing cell proliferation, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclopentyl]acetamide
N-[4-[[4-(1,2,3,4-tetrahydroquinolin-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide
Highlighting Uniqueness
While structurally similar compounds share the indole or tetrahydroquinoline core, N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide stands out due to its specific cyclohexyl substitution and acetamide functionality. These features confer unique reactivity and biological activity, making it valuable for targeted scientific research.
In essence, this compound is a versatile and significant compound with a wide range of applications across various scientific disciplines. Its unique structure allows for diverse chemical reactions and makes it a valuable tool in both research and industrial contexts.
Eigenschaften
IUPAC Name |
N-[4-[[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]amino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-15(24)22-18-10-8-17(9-11-18)21-13-4-7-20(25)23-14-12-16-5-2-3-6-19(16)23/h2-3,5-6,17-18,21H,4,7-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOWBOLCJZBLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NCCCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-Fluoropyridin-3-yl)-[3-(2-methoxyethyl)morpholin-4-yl]methanone](/img/structure/B6969453.png)
![[3-(2-Methoxyethyl)morpholin-4-yl]-pyrimidin-5-ylmethanone](/img/structure/B6969454.png)
![N-[1-(2-chloro-6-cyanophenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B6969474.png)


![Methyl 3-[(3-hydroxy-3-methylbutyl)amino]-4-methylbenzoate](/img/structure/B6969507.png)
![5-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]-3,4-diethyl-1H-pyridazin-6-one](/img/structure/B6969510.png)
![N-[4-[2-(furan-2-yl)ethylamino]cyclohexyl]acetamide](/img/structure/B6969524.png)
![3-[[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]amino]cyclohexane-1-carbonitrile](/img/structure/B6969535.png)
![N-[4-[(6-propan-2-yloxypyridin-3-yl)methylamino]cyclohexyl]acetamide](/img/structure/B6969544.png)
![N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide](/img/structure/B6969545.png)


![4-[3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpropyl]morpholine](/img/structure/B6969569.png)
